

Synthesis and structural characterization of Fenfluthrin.

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Compound of Interest

Compound Name: **Fenfluthrin**

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An In-depth Technical Guide to the Synthesis and Structural Characterization of **Fenfluthrin**

Abstract

Fenfluthrin is a synthetic pyrethroid insecticide valued for its high efficacy against a range of pests and relatively low mammalian toxicity.^[1] As a member of the pyrethroid class, its molecular structure features a cyclopropanecarboxylate core linked to a fluorinated alcohol moiety. This technical guide provides a comprehensive overview of the chemical synthesis and detailed structural characterization of **Fenfluthrin**, intended for researchers, chemists, and professionals in the fields of agrochemicals and drug development. The document outlines a primary synthetic pathway, provides detailed experimental protocols for its synthesis and purification, and describes the analytical techniques essential for its structural confirmation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data are summarized in tabular form, and key workflows are visualized using process diagrams.

Chemical Structure and Properties

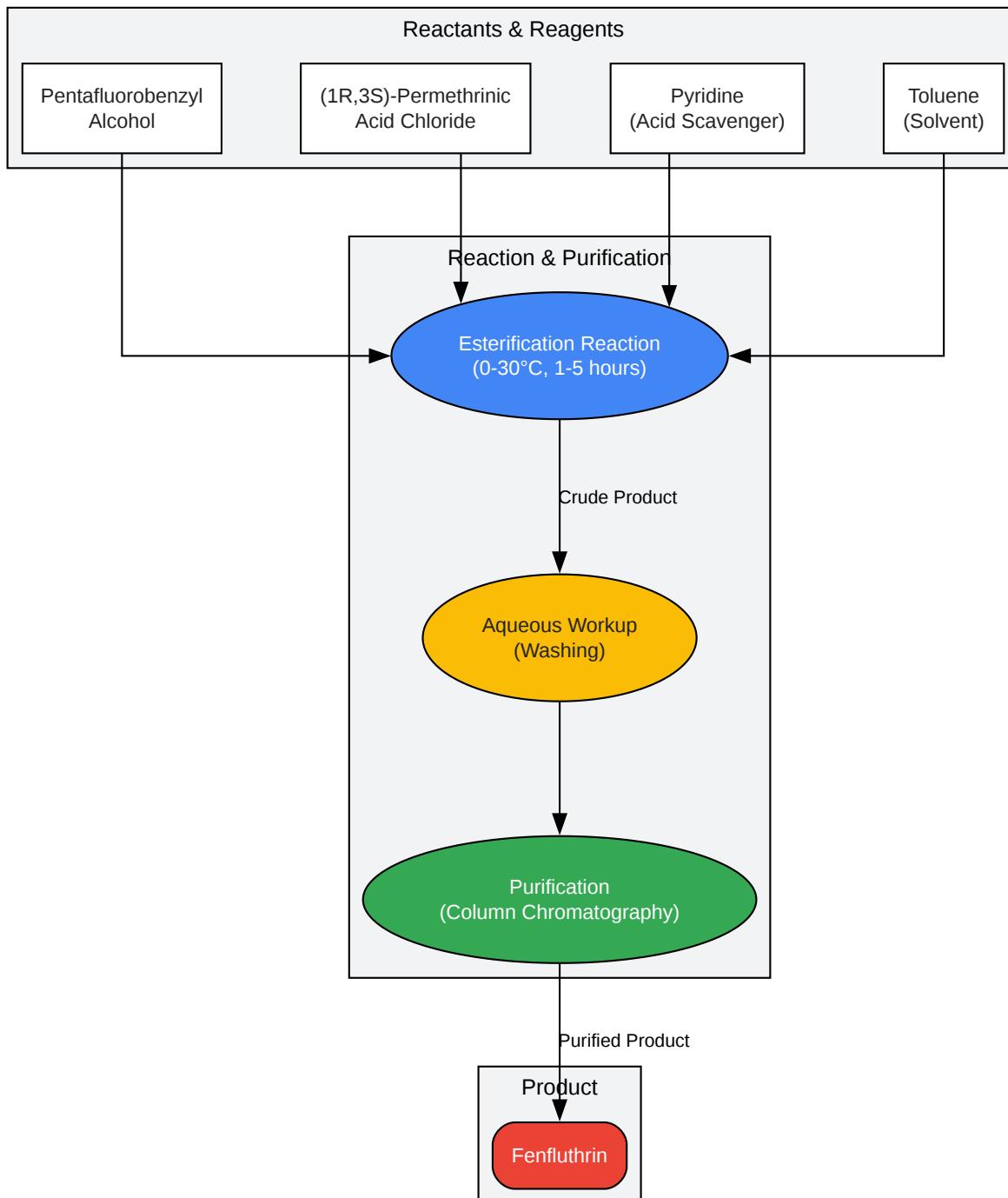
Fenfluthrin, chemically known as (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, is a complex ester.^[2] Its structure combines the stereospecific cyclopropane ring of permethrinic acid with a pentafluorobenzyl alcohol. The key physicochemical properties of **Fenfluthrin** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ Cl ₂ F ₅ O ₂	[2][3]
Molecular Weight	389.15 g/mol	[3]
CAS Registry Number	75867-00-4	[2][4]
IUPAC Name	(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethyl)-2,2-dimethylcyclopropane-1-carboxylate	[2]
Appearance	White to Off-White Low-Melting Solid	[5]
Boiling Point	349.0 ± 42.0 °C (Predicted)	[5]
InChIKey	YATDSXRLIUJOQN-SVRRBLITSA-N	[3][4]

Synthesis of Fenfluthrin

The most common and industrially relevant synthesis of **Fenfluthrin** involves the esterification of a chrysanthemic acid derivative with a fluorinated benzyl alcohol.^[6] Specifically, it is prepared by the condensation of (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (also known as trans-permethrinic acid chloride) with 2,3,4,5,6-pentafluorobenzyl alcohol.^[7] The reaction is typically carried out in an inert solvent in the presence of an acid scavenger, such as pyridine, to neutralize the hydrochloric acid byproduct.^[7]

Synthesis Pathway Diagram

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Caption: Synthesis pathway for **Fenfluthrin** via esterification.

Experimental Protocol: Synthesis

This protocol describes the synthesis of **Fenfluthrin** from (1R,3S)-permethrinic acid chloride and 2,3,4,5,6-pentafluorobenzyl alcohol.

Materials and Equipment:

- (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
- 2,3,4,5,6-pentafluorobenzyl alcohol
- Pyridine (anhydrous)
- Toluene (anhydrous)
- Hydrochloric acid (1M aqueous solution)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated NaCl aqueous solution)
- Magnesium sulfate (anhydrous)
- Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
- Rotary evaporator
- Chromatography column

Procedure:

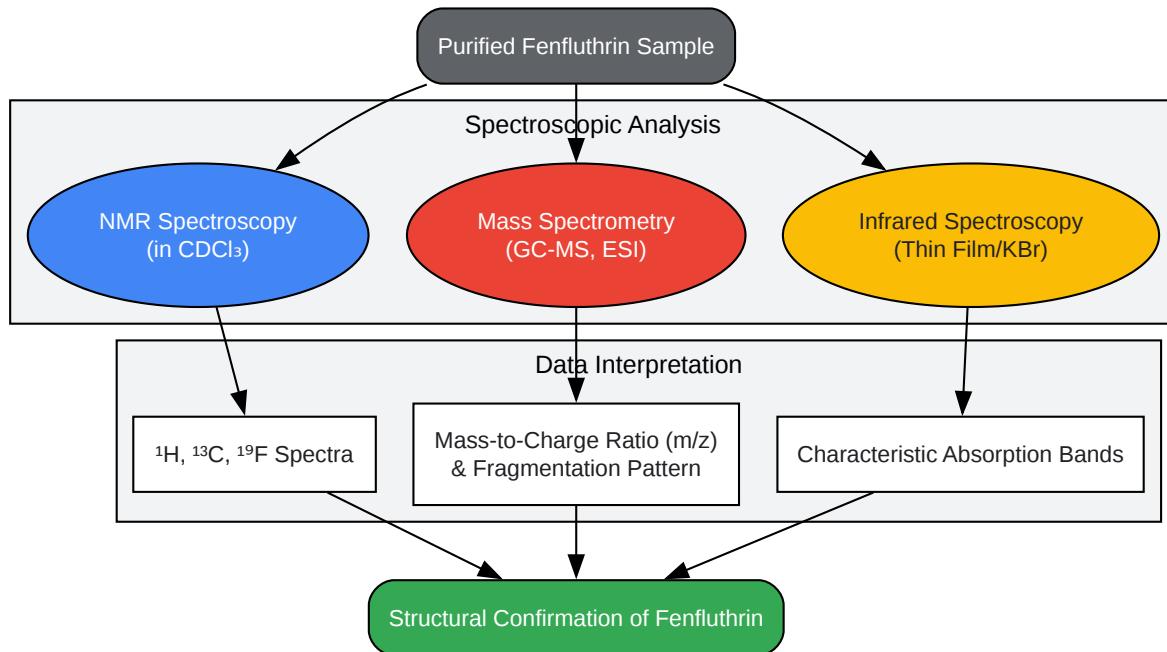
- Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2,3,4,5,6-pentafluorobenzyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene. Cool the mixture to 0-5°C using an ice bath.
- Addition of Acid Chloride: Slowly add a solution of (1R,3S)-permethrinic acid chloride (1.05 eq) in anhydrous toluene to the stirred mixture via a dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).^[7]
- Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude **Fenfluthrin**.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure **Fenfluthrin**.

Structural Characterization

The definitive identification and purity assessment of the synthesized **Fenfluthrin** require a combination of spectroscopic techniques. NMR spectroscopy confirms the molecular framework and stereochemistry, mass spectrometry verifies the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups.

Characterization Workflow Diagram



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